3-Propyl-3-buten-2-one
Description
Contextualization within Alpha,Beta-Unsaturated Ketone Chemistry
Alpha,beta-unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a C=C double bond conjugated with a C=O carbonyl group. fiveable.me This conjugation imparts unique reactivity to the molecule. The electron-withdrawing nature of the carbonyl group polarizes the alkene, making the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity pattern is termed vinylogous, where the influence of the carbonyl group is transmitted through the double bond.
Enones can undergo two primary modes of nucleophilic addition:
Direct Addition (1,2-Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This pathway is typically favored by strong, "hard" nucleophiles such as organolithium reagents or Grignard reagents.
Conjugate Addition (1,4-Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon. This is generally favored by softer nucleophiles like organocuprates, amines, and enamines. wikipedia.org The initial product is a resonance-stabilized enolate, which is then protonated at the α-carbon to yield a saturated ketone. wikipedia.org
Due to the substitution pattern of 3-propyl-3-buten-2-one, it serves as a classic Michael acceptor. Its value in organic synthesis lies in its ability to participate in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures. uic.edunih.gov For instance, its reaction with an organocuprate reagent would lead to the formation of a new carbon-carbon bond at the β-position, generating a more substituted ketone after workup.
Historical Perspectives on Related Enone Syntheses
The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry, with methods dating back to the late 19th century. The most fundamental and enduring of these are the Aldol (B89426) and Claisen-Schmidt condensations.
The Aldol condensation was first reported in 1872 by Charles-Adolphe Wurtz, who observed the self-condensation of an aldehyde to form a β-hydroxy aldehyde, which he named an "aldol" (aldehyde-alcohol). sigmaaldrich.comorganicreactions.org Subsequent work by many chemists established that this intermediate could be readily dehydrated, often under the reaction conditions or with gentle heating, to yield the corresponding α,β-unsaturated aldehyde or ketone. wikipedia.org The synthesis of an enone like this compound could be envisioned via a directed aldol condensation between butanal and acetone (B3395972), where acetone provides the enolate.
A significant variation is the Claisen-Schmidt condensation , independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880-1881. wikipedia.org This reaction specifically involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks one, preventing self-condensation of the aromatic partner. wikipedia.orgnumberanalytics.com While the classic definition involves aromatic compounds, the term is broadly applied to cross-condensations where one partner cannot enolize. wisdomlib.orgresearchgate.net These reactions are typically base-catalyzed and are instrumental in synthesizing chalcones and other enones. numberanalytics.comwisdomlib.org
Over the 20th century, numerous other methods were developed, expanding the synthetic chemist's toolkit. These include:
The Wittig Reaction: Discovered by Georg Wittig in the 1950s, this reaction uses a phosphorus ylide to convert a ketone or aldehyde into an alkene. To synthesize an enone, a keto-substituted ylide would be required.
Oxidative Dehydrogenation: More modern methods involve the direct dehydrogenation of saturated ketones to introduce unsaturation. researchgate.net Palladium-catalyzed aerobic oxidation is one such approach that offers a more atom-economical route to enones. researchgate.net
Mannich Reaction: While not a direct synthesis of the target enone, the Mannich reaction can be used to install an aminomethyl group adjacent to a carbonyl. Subsequent elimination of the amine can generate the α,β-unsaturated system. This is a common strategy for producing α-methylene ketones.
These historical and modern methods provide a rich context for understanding how a specific target like this compound could be synthesized and manipulated in advanced organic chemistry.
Detailed Research Findings
Specific experimental data for this compound is sparse in readily accessible scientific literature. However, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with structurally similar compounds like 3-methyl-3-buten-2-one. nih.govnist.govchemicalbook.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
|---|
| ¹H NMR | - Vinylic Protons: Two distinct signals for the terminal =CH₂ protons, likely appearing as singlets or narrow multiplets in the range of δ 5.5-6.5 ppm.
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h2,4-5H2,1,3H3 |
InChI Key |
FCGJAWIYGRHEAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Propyl 3 Buten 2 One
Catalytic Approaches to 3-Propyl-3-buten-2-one Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Various catalytic systems, including those based on hydrogen halides, palladium complexes, bases, and solid acids, have been developed to facilitate its formation.
Hydrogen Halide Catalysis in Alpha,Beta-Unsaturated Ketone Formation
Hydrogen halide catalysis is a classic yet effective method for the formation of α,β-unsaturated ketones. For instance, a synthesis method for piperitone (B146419) involves reacting methyl isobutyl ketone with formaldehyde (B43269) under the catalysis of hydrogen chloride to produce 3-isopropyl-3-buten-2-one. google.com This reaction highlights the role of hydrogen halides in promoting the condensation reaction necessary for the formation of the butenone structure.
Palladium-Catalyzed Coupling Reactions in Enone Construction
Palladium-catalyzed coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. lumenlearning.comnih.govnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful means to assemble complex molecules from simpler precursors. lumenlearning.comnobelprize.org
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a prominent method for synthesizing substituted alkenes. libretexts.orgmdpi.com This reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. lumenlearning.comlibretexts.org While direct synthesis of this compound via the Heck reaction is not explicitly detailed in the provided context, the reaction's utility in forming similar α,β-unsaturated ketones is well-established. For example, the Heck coupling of methyl vinyl ketone with aryl iodides yields 4-aryl-3-buten-2-ones. researchgate.net Furthermore, the reaction of 3-fluoro-3-buten-2-one with aryl iodides under Heck conditions produces 3-fluorobenzalacetones. mdpi.com These examples underscore the potential of palladium catalysis in constructing the core structure of butenones.
The general catalytic cycle for the Heck reaction involves the following key steps:
Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) complex. lumenlearning.comlibretexts.org
Migratory Insertion: An alkene coordinates to the palladium complex and then inserts into the Pd-R bond. lumenlearning.comlibretexts.org
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. lumenlearning.comlibretexts.org
Reductive Elimination: The palladium(0) catalyst is regenerated, typically with the assistance of a base. lumenlearning.comlibretexts.org
| Catalyst System | Reactants | Product | Yield | Reference |
| [CA]2[PdCl4] | Methyl vinyl ketone, Aryl iodides | 4-aryl-3-buten-2-one | Up to 92% | researchgate.net |
| Pd(OAc)2, PPh3, Et3N | 3-fluoro-3-buten-2-one, Aryl iodides | 3-fluorobenzalacetones | Good | mdpi.com |
Base-Catalyzed Condensation Pathways
Base-catalyzed aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com While a direct base-catalyzed synthesis of this compound is not described, the principles of aldol condensation are highly relevant. For example, the condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one leads to a butenone derivative. mdpi.com Similarly, the reaction of furfural (B47365) with acetone (B3395972), catalyzed by a base, can produce 4-(2-furyl)-3-buten-2-one. sigmaaldrich.comrsc.org
The general mechanism for base-catalyzed aldol condensation is as follows:
Enolate Formation: A base removes an α-proton from a carbonyl compound to form a resonance-stabilized enolate. magritek.com
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of another molecule. magritek.com
Protonation: The resulting alkoxide is protonated to give a β-hydroxy carbonyl compound.
Dehydration: Under the reaction conditions, the β-hydroxy carbonyl compound can eliminate a molecule of water to form an α,β-unsaturated carbonyl compound. magritek.com
| Base | Reactants | Product | Reference |
| Potassium hydroxide | p-Anisaldehyde, Acetone | 4-(4'-methoxyphenyl)-3-buten-2-one | magritek.com |
| Not specified | Furan-2-carbaldehyde, 1-(benzothiazol-2'-ylthio)propan-2-one | 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one | mdpi.com |
Solid Acid Catalysis in Olefin Acylation and Dehydration
Solid acid catalysts offer several advantages over traditional liquid acids, including ease of separation and reduced environmental impact. dokumen.pub These materials, such as zeolites and silica-alumina, possess acidic sites that can catalyze a variety of organic transformations. dokumen.pubpageplace.de
One relevant application is the acylation of olefins followed by dehydration. For example, the reaction of propene with acetic acid over H-[Al]ZSM-5 or H-[Fe]ZSM-5 zeolites at elevated temperatures can lead to the formation of ketones. upenn.edu Specifically, n-propyl acetate, an intermediate in this reaction, can dehydrate to form 3-penten-2-one. upenn.edu While this does not directly yield this compound, it demonstrates the principle of using solid acids to produce unsaturated ketones from olefins and carboxylic acids. Another example involves the reaction of styrene (B11656) with acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst to produce (E)-4-phenyl-3-buten-2-one. google.com
| Solid Acid Catalyst | Reactants | Key Intermediate/Product | Reference |
| H-[Al]ZSM-5 / H-[Fe]ZSM-5 | Propene, Acetic Acid | 3-penten-2-one | upenn.edu |
| Mesoporous aluminosilicate | Styrene, Acetic Anhydride | (E)-4-phenyl-3-buten-2-one | google.com |
| Nafion resin/silica nanocomposite | Various (olefins, etc.) | Isomerized, alkylated, acylated products | researchgate.net |
Multi-Step Organic Synthesis Routes
The synthesis of this compound can also be accomplished through multi-step reaction sequences. These routes often involve the strategic use of protecting groups and a combination of different reaction types to build the target molecule with high precision. An example of a multi-step synthesis leading to a related butenone, 4,4-diphenyl-3-buten-2-one, starts from ethyl acetoacetate. aroonchande.com This synthesis involves the protection of a ketone, a Grignard reaction to introduce aryl groups, and a final deprotection/dehydration step. aroonchande.com Although not a direct synthesis of this compound, this approach illustrates the power of multi-step synthesis in constructing complex α,β-unsaturated ketones.
Ketone Protection and Deprotection Strategies
In multi-step syntheses, the selective reaction of one functional group in the presence of others is a common challenge. Protecting groups are temporarily installed to mask a reactive site, allowing for transformations elsewhere in the molecule. For syntheses targeting this compound, especially those involving Grignard reagents or other strong nucleophiles, the protection of a ketone functionality is often crucial. aroonchande.comlibretexts.org
One common strategy involves the conversion of the ketone to an acetal, which is stable under basic and nucleophilic conditions. libretexts.org For instance, the reaction of a ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, forms a cyclic ketal. aroonchande.com This protected ketone can then withstand reaction conditions that would otherwise affect the carbonyl group. aroonchande.com
The deprotection step, to regenerate the ketone, is typically achieved by hydrolysis under acidic conditions. aroonchande.comlibretexts.org For example, treating the ketal with aqueous acid, like hydrochloric acid in acetone, efficiently cleaves the protecting group to restore the original ketone. aroonchande.com
Table 1: Common Ketone Protecting Groups and Deprotection Conditions
| Protecting Group | Formation Reagents | Deprotection Conditions |
| Acetal (e.g., Ethylene Ketal) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl) |
| Silyl (B83357) Ether | Chlorotrialkylsilane (e.g., TBDMSCl), base (e.g., imidazole) | Aqueous acid or fluoride (B91410) ion source (e.g., TBAF) libretexts.org |
This table is based on established chemical principles and examples found in the provided search results.
Grignard Reagent Applications in Carbon-Carbon Bond Formation
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.org Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis. aroonchande.comyoutube.com In the context of synthesizing precursors to this compound, Grignard reagents can be used to introduce the propyl group.
A general approach involves the reaction of a suitable Grignard reagent, such as propylmagnesium bromide, with an appropriate electrophile. For instance, the addition of a Grignard reagent to an aldehyde will yield a secondary alcohol, while addition to a ketone will produce a tertiary alcohol. masterorganicchemistry.com Esters can react twice with Grignard reagents to form tertiary alcohols with two identical alkyl groups. masterorganicchemistry.com
To synthesize a precursor for this compound, one could envision reacting propylmagnesium bromide with a protected α-hydroxy-β-ketoester. After the Grignard addition, deprotection and subsequent elimination would yield the target enone. The reactivity of Grignard reagents necessitates the use of protecting groups for other sensitive functionalities within the molecule. libretexts.org
Table 2: Examples of Grignard Reactions for Alcohol Synthesis
| Carbonyl Compound | Grignard Reagent | Product Type |
| Aldehyde | R-MgX | Secondary Alcohol masterorganicchemistry.com |
| Ketone | R-MgX | Tertiary Alcohol masterorganicchemistry.com |
| Ester (excess reagent) | R-MgX | Tertiary Alcohol aroonchande.commasterorganicchemistry.com |
This table summarizes the general reactivity of Grignard reagents with carbonyl compounds as described in the search results.
Silylation-Based Synthetic Routes to Alpha-Silylated Vinyl Ketones
Alpha-silylated vinyl ketones are versatile intermediates in organic synthesis, serving as Michael acceptors. thieme-connect.deenamine.net The silicon group stabilizes the α-anion formed during Michael addition and can prevent polymerization due to its steric bulk. thieme-connect.de 3-Trimethylsilyl-3-buten-2-one is a well-known example of this class of compounds. enamine.netorgsyn.org
The synthesis of α-silyl ketones can be challenging due to the propensity for O-silylation over C-silylation when reacting enolates with silylating agents. thieme-connect.de However, specific methods have been developed to favor the formation of the desired C-silylated product. The synthesis of 3-trimethylsilyl-3-buten-2-one has been reported starting from vinyltrimethylsilane. orgsyn.org This process involves bromination to form (1-bromoethynyl)trimethylsilane, followed by reaction with acetaldehyde (B116499) in the presence of magnesium to generate 3-trimethylsilyl-3-buten-2-ol. orgsyn.org Subsequent oxidation of this alcohol yields the target α-silylated vinyl ketone. orgsyn.org
An alternative approach involves the silylation of a propargyl ether, followed by hydrolysis and stereoselective reduction to an allylic alcohol, which is then oxidized to the enone. ucla.edu
Halogenation and Dehydrohalogenation Sequences
Halogenation and subsequent dehydrohalogenation reactions provide a classical method for introducing unsaturation into a molecule. youtube.com This sequence can be applied to the synthesis of α,β-unsaturated ketones. For the preparation of this compound, this could involve the synthesis of a saturated ketone precursor, 3-propyl-2-butanone.
The synthesis could proceed by first preparing a dihalide. A double dehydrohalogenation can then be effected using a strong base to form a triple bond, yielding an alkyne. youtube.com This alkyne could then be hydrated to form the desired enone. The dehydrohalogenation can be performed on vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). youtube.com
Knoevenagel Condensation in Enone Synthesis
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base, such as pyridine (B92270) or piperidine. slideshare.netchemistrylearner.comwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated ketones (enones). mychemblog.comorientjchem.org
The mechanism typically begins with the deprotonation of the active methylene compound by the base to form a stabilized carbanion (enolate). chemistrylearner.comorientjchem.org This nucleophile then adds to the carbonyl group of the aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated product. slideshare.netchemistrylearner.commychemblog.com
In the context of this compound synthesis, a Knoevenagel-type condensation could potentially be employed by reacting an appropriate aldehyde with a β-keto ester or a related active methylene compound, followed by decarboxylation. For example, the reaction of butanal with acetoacetic ester could lead to an intermediate that, upon hydrolysis and decarboxylation, would yield the target enone. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome and yield of the condensation. mychemblog.com
Mechanistic Investigations of 3 Propyl 3 Buten 2 One Reactions
Nucleophilic Addition Mechanisms
Nucleophilic attack on 3-propyl-3-buten-2-one can occur via two primary pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon of the alkene. The preferred pathway is largely determined by the nature of the nucleophile.
The Michael reaction, a type of conjugate addition, is a key transformation for this compound. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comchemistrysteps.com The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com
In a notable synthetic application, 3-sec-propyl-3-buten-2-one undergoes a Michael addition with an acetylacetic ester in the presence of an alkaline catalyst. google.com This reaction forms a 2-ethanoyl-4-sec-propyl-5-oxo-methyl caproate intermediate, which is a crucial step in the synthesis of piperitone (B146419). google.com The mechanism proceeds through the formation of an enolate from the acetylacetic ester, which then acts as the Michael donor, attacking the electrophilic β-carbon of the 3-sec-propyl-3-buten-2-one (the Michael acceptor). chemistrysteps.comgoogle.com
Organometallic reagents exhibit varied reactivity towards α,β-unsaturated ketones. While strong organometallic nucleophiles like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are a notable exception, preferentially undergoing 1,4-conjugate addition. chemistrysteps.comlibretexts.orglibretexts.org This unique reactivity allows for the introduction of an alkyl or aryl group at the β-position of the enone system. libretexts.orglibretexts.org For instance, the reaction of 3-buten-2-one with lithium dipropylcopper, (CH₃CH₂CH₂)₂CuLi, exemplifies this type of conjugate addition. libretexts.org
| Michael Acceptor | Michael Donor (Enolate/Organometallic) | Catalyst/Conditions | Product |
| 3-sec-Propyl-3-buten-2-one | Acetylacetic ester | Alkaline catalyst | 2-Ethanoyl-4-sec-propyl-5-oxo-methyl caproate google.com |
| 3-Buten-2-one | Lithium dipropylcopper ((CH₃CH₂CH₂)₂CuLi) | Not specified | 3-Propyl-2-butanone |
Conjugate addition, also known as 1,4-addition, is a general class of reactions that includes the Michael addition. masterorganicchemistry.comlumenlearning.com In the context of this compound, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond through resonance. lumenlearning.com This makes the β-carbon susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com
Weaker nucleophiles, such as amines and thiols, generally favor conjugate addition over direct addition to the carbonyl. masterorganicchemistry.comchemistrysteps.com The mechanism for conjugate addition involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.comlumenlearning.com This process ultimately leads to the formation of a β-substituted ketone.
It's important to note the distinction between kinetically and thermodynamically controlled reactions. Strong, hard nucleophiles like Grignard reagents lead to fast, irreversible 1,2-addition, which is kinetically favored. lumenlearning.com In contrast, weaker, soft nucleophiles often participate in reversible 1,2-addition, allowing for the thermodynamically more stable 1,4-addition product to predominate. lumenlearning.com
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For this compound, the most significant of these is the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. libretexts.orgiitk.ac.in In this context, the α,β-unsaturated ketone system of this compound can act as the dienophile. The reaction is a single-step process where two new carbon-carbon bonds are formed simultaneously through a cyclic redistribution of electrons. libretexts.orgopenstax.org
For example, the reaction of 1,3-butadiene (B125203) with 3-buten-2-one yields 3-cyclohexenyl methyl ketone. libretexts.orgopenstax.org The efficiency and stereoselectivity of the Diels-Alder reaction make it a powerful tool in organic synthesis for the construction of cyclic molecules. iitk.ac.in The presence of an electron-withdrawing group, such as the carbonyl group in an enone, on the dienophile generally accelerates the reaction.
While the provided information directly details an intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation in the synthesis of piperitone, the principles of intramolecular aldol reactions are relevant to understanding the potential reactivity of derivatives of this compound. google.com An intramolecular aldol reaction occurs when a molecule contains two carbonyl groups, allowing an enolate formed at one position to attack the other carbonyl group within the same molecule, leading to the formation of a cyclic product. libretexts.orgyoutube.com
In the synthesis of piperitone from the intermediate derived from 3-sec-propyl-3-buten-2-one, the 2-ethanoyl-4-sec-propyl-5-oxo-methyl caproate undergoes an intramolecular aldol condensation in basic conditions to form the carboxylic ester of piperitone. google.com The mechanism involves the formation of an enolate which then attacks a carbonyl group within the same molecule, leading to a cyclization. wikipedia.org The stability of the resulting ring (typically five- or six-membered rings are favored) is a major driving force for this reaction. libretexts.org
| Reactant | Conditions | Product | Ring Size Formed |
| 2-Ethanoyl-4-sec-propyl-5-oxo-methyl caproate | Basic | Carboxylic ester of piperitone | 6-membered ring google.com |
| 2,6-Heptanedione | Basic | 3-Methyl-2-cyclohexenone | 6-membered ring libretexts.org |
| 2,5-Hexanedione | Basic | 3-Methyl-2-cyclopentenone | 5-membered ring libretexts.org |
C-H Bond Activation in Enone Transformations
The functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis, promoting atom and step economy. ethernet.edu.et In the context of enone transformations, the ketone functional group can act as a directing group to facilitate the activation of C-H bonds at specific positions. While direct C-H activation studies on this compound are not extensively detailed, principles from related systems illustrate the potential mechanisms.
Metal-catalyzed reactions, particularly with rhodium, palladium, or iridium complexes, are central to C-H activation. ethernet.edu.etrsc.org For α,β-unsaturated ketones like 3-buten-2-one, a chelation-assisted approach can be employed. For example, the use of diethylamine (B46881) as a chelation assistant can facilitate the formation of a dienamine intermediate. rsc.org This intermediate then coordinates to the metal catalyst, such as a rhodium complex, enabling C-H activation and subsequent coupling reactions. Acidic hydrolysis then regenerates the ketone, yielding the final functionalized product. rsc.org
The general mechanism for such transformations often involves a sequence of steps:
Coordination: The directing group (e.g., a ketone or a derivative like an enamine or oxime) coordinates to the metal center.
C-H Activation: The metal center mediates the cleavage of a targeted C-H bond, often forming a metallacyclic intermediate. This is a crucial step for regioselectivity.
Functionalization: The metallacyclic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Reductive Elimination/Product Release: The final product is formed and released from the metal center, which is then regenerated for the next catalytic cycle. rsc.org
Research has demonstrated Rh(III)-catalyzed additions of alkenyl C-H bonds to aldehydes, where the reaction conditions are critical and distinct from those used for arene C-H functionalization. nih.gov The choice of catalyst, co-catalyst, and ligands is paramount in achieving high efficiency and selectivity. rsc.org For instance, the functionalization of allylic C(sp³)–H bonds for intramolecular addition to conjugated dienes has been achieved using a Rh(I) catalyst, with the reaction proceeding through a rhodium-hydride species followed by alkene insertion and reductive elimination. rsc.org These established principles of directing group-assisted, metal-catalyzed C-H activation provide a clear framework for developing novel transformations of enones like this compound.
Derivatization and Functionalization Strategies of 3 Propyl 3 Buten 2 One
Synthesis of Substituted 3-Buten-2-one Analogs
The modification of the 3-buten-2-one core is a primary strategy for creating a library of analogs with tailored properties. These modifications can be broadly categorized into the introduction of silicon, halogen, aryl, alkyl, and heteroatom-containing groups.
Alpha-Silylated Derivatives
α-Silylated vinyl ketones are valuable synthetic intermediates that can function as Michael acceptors in various chemical transformations. acs.orgmdpi.comlibretexts.org The introduction of a silyl (B83357) group at the α-position of a vinyl ketone, such as in 3-trimethylsilyl-3-buten-2-one, enhances the stability of the α-anion formed during Michael addition and can retard polymerization due to its steric bulk. mdpi.com This approach has been effectively utilized in annulation reactions to construct steroid skeletons. mdpi.com
The synthesis of α-silylated ketones can be achieved through several methods, including the reaction of α-silyl esters with Grignard reagents and the deprotonation-silylation of corresponding hydrazones. google.com A platinum-catalyzed addition of dimethylsilylene to β,β-dimethyl-substituted α,β-unsaturated ketones has been shown to produce 1-oxa-2-silacyclohex-5-enes, which upon treatment with methyllithium (B1224462) and hydrolysis, yield γ-trimethylsilyl ketones. acs.org While not directly demonstrated on 3-propyl-3-buten-2-one, these methods provide a viable pathway to its α-silylated derivatives. For instance, the reaction of 3-methyl-1-phenyl-2-buten-1-one with hydrodisilane in the presence of a platinum catalyst yielded the corresponding oxasilacyclohexene, which was then converted to the γ-trimethylsilyl ketone. acs.org
| Precursor | Silylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1-phenyl-2-buten-1-one | Pentamethyldisilane | PtCl2(cod) | 1-Oxa-2,2,5-trimethyl-4-phenyl-2-silacyclohex-5-ene | 72 | acs.org |
| (E)-1-Phenyl-2-buten-1-one | Pentamethyldisilane | PtCl2(cod) | 1-Oxa-2,2-dimethyl-5-phenyl-2-silacyclopent-3-ene | 67 | acs.org |
The silylation of lithium dienolates derived from N,N-dialkylsenecioamides (N,N,3-trimethyl-2-butenamide) with chlorotrimethylsilane, followed by heating, has been shown to produce γ-silylated α,β-unsaturated amides. cdnsciencepub.com This strategy could potentially be adapted for the synthesis of silylated derivatives of this compound.
Halogenated Derivatives
The introduction of halogen atoms to the 3-buten-2-one scaffold can significantly alter its reactivity and provide handles for further functionalization. The α-halogenation of aldehydes and ketones can be achieved in the presence of an acid and a halogen source (Cl₂, Br₂, or I₂). libretexts.orgwikipedia.org This reaction proceeds through an acid-catalyzed enol formation, which then acts as a nucleophile to attack the electrophilic halogen. libretexts.orgwikipedia.org For α,β-unsaturated ketones, selective halogenation at the α-position of the saturated side can be achieved using iodine and copper(II) oxide under relatively mild conditions. wikipedia.org
A convenient method for the α-bromination or α-chlorination of α,β-unsaturated carbonyl compounds involves the use of OXONE® and a hydrohalic acid (HBr or HCl). clockss.org This process generates bromine or chlorine in situ, which then adds to the double bond, followed by elimination with a base like triethylamine (B128534) to yield the α-halo-α,β-unsaturated ketone. clockss.org This method has been successfully applied to various enones, including trans-4-phenyl-3-buten-2-one. clockss.org
| Substrate | Reagents | Product | Yield (%) | Reference |
| trans-4-Phenyl-3-buten-2-one | HBr, OXONE®, then Et₃N | (E)-3-Bromo-4-phenyl-3-buten-2-one and (Z)-3-Bromo-4-phenyl-3-buten-2-one | 92 (total) | clockss.org |
| Cinnamaldehyde | HBr, OXONE®, then Et₃N | 3-Bromo-3-phenylpropenal | 99 | clockss.org |
| 2-Cyclohexenone | HCl, OXONE®, then Et₃N | 2-Chloro-2-cyclohexenone | 85 | clockss.org |
Furthermore, the reduction of (Z)-3-halo-4-phenyl-3-buten-2-ones mediated by Pichia stipitis has been studied, which proceeds through dehalogenation to form 4-phenylbutan-2-one. researchgate.net
Arylated and Alkylated Derivatives
The introduction of aryl and alkyl groups can be achieved through various transition-metal-catalyzed cross-coupling reactions. The Heck reaction, for instance, is a powerful tool for the arylation of alkenes. Palladium catalysts have been used for the Heck coupling of 3-buten-2-one with aryl iodides to produce 4-aryl-3-buten-2-ones. researchgate.netresearchgate.net Further reaction can lead to the formation of 4,4-diaryl-3-buten-2-ones. researchgate.net The regioselectivity of the Heck reaction can be influenced by the choice of catalyst and reaction conditions.
Alkylation of α,β-unsaturated ketones can also be achieved. For example, the reaction of isobutane (B21531) with 2-butene, catalyzed by Brønsted–Lewis acidic ionic liquids, yields C8-alkylates. beilstein-journals.org While not a direct alkylation of the butenone itself, this demonstrates a relevant industrial alkylation process.
Heteroatom-Substituted Butenones
The introduction of heteroatoms such as nitrogen, sulfur, and phosphorus can lead to butenone derivatives with unique chemical and physical properties. A variety of heteroatom-substituted cyclobutene (B1205218) derivatives can be synthesized from heteroatom-substituted alkynes. csic.es These methods, while focused on cyclobutene formation, highlight strategies for incorporating heteroatoms into unsaturated systems that could be adapted for butenones.
The synthesis of β-heterosubstituted captodative olefins, specifically 1-acetylvinyl arenecarboxylates, has been achieved by introducing nitrogen or sulfur as heteroatoms. scielo.org.mx For example, (Z)-4-Methylsulfanyl-3-(p-nitrobenzoyloxy)-3-buten-2-one was synthesized from the corresponding precursor in good yield. scielo.org.mx
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| (Z)-4-Chloro-3-(p-nitrobenzoyloxy)-3-buten-2-one | Methanethiol | (Z)-4-Methylsulfanyl-3-(p-nitrobenzoyloxy)-3-buten-2-one | 85 | scielo.org.mx |
| (Z)-4-Chloro-3-(p-nitrobenzoyloxy)-3-buten-2-one | Benzyl mercaptan | (Z)-4-Benzylsulfanyl-3-(p-nitrobenzoyloxy)-3-buten-2-one | 90 | scielo.org.mx |
Furthermore, copper-catalyzed silylperoxidation of α,β-unsaturated ketones provides a route to silicon-containing peroxy products. acs.org
Transformations to Complex Molecular Scaffolds
This compound and its derivatives can serve as valuable precursors for the synthesis of more complex molecular scaffolds, particularly heterocyclic rings such as pyrones and pyridines.
Pyrone and Pyridine (B92270) Ring Formation from Enone Precursors
The 4-pyrone unit is a significant heterocyclic motif found in numerous natural products with a wide range of biological activities. mdpi.com The synthesis of 2-pyrones can be achieved through various methods, often involving the cyclization of enone precursors. For instance, the condensation of 4-aryl-3-buten-2-ones with ethyl polyfluoroalkanoates in the presence of a base like sodium hydride can lead to the formation of fluorinated enediones, which can then be cyclized to 2-aryl-6-polyfluoroalkyl-4-pyrones. nih.gov
A one-pot synthesis of 6-substituted-2-pyrone derivatives has been developed involving the regioselective addition of 1,3-dicarbonyl dianions to aldehydes and ketones, followed by BF₃·OEt₂ mediated cyclization and ketalization of the resulting δ-hydroxy-β-keto esters. researchgate.net
The pyridine ring is another crucial heterocycle in medicinal chemistry. Highly substituted pyridines can be synthesized through the condensation of β-(2-pyridyl)enamines and α,β-unsaturated ketones in the presence of FeCl₃ under air. d-nb.info In this reaction, FeCl₃ acts as both an acid catalyst and an oxidant for the dihydropyridine (B1217469) intermediate. d-nb.info Another route involves the reaction of dialkyl-N-trimethylsilylimines with 1,3-diaryl-2-propen-1-ones in the presence of LDA to afford 2,3-dialkylpyridine derivatives. clockss.org Furthermore, the reaction of ketoximes with terminal alkynes, catalyzed by rhodium, provides an efficient synthesis of highly substituted pyridines. For example, 3-methyl-3-butene-2-one oxime reacts with ethynylbenzene to yield 5-phenyl-2,3-dimethylpyridine. nih.gov
| Enone/Precursor | Reagent(s) | Product | Yield (%) | Reference |
| 4-Aryl-3-buten-2-one | Ethyl trifluoroacetate, NaH | 6-Aryl-1,1,1-trifluorohexane-2,4-dione | 51-92 | nih.gov |
| 3-Methyl-3-butene-2-one oxime | Ethynylbenzene | 5-Phenyl-2,3-dimethylpyridine | 63 | nih.gov |
| 3-Methyl-3-butene-2-one oxime | 1-Hexyne | 5-Butyl-2,3-dimethylpyridine | 54 | nih.gov |
| 1,3-Diphenyl-2-propen-1-one | N-Trimethylsilyl-2-heptanimine, LDA | 2-Butyl-4,6-diphenyl-3-propylpyridine | 86 | clockss.org |
Advanced Spectroscopic Characterization of 3 Propyl 3 Buten 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-propyl-3-buten-2-one, the ¹H NMR spectrum reveals distinct signals for each set of non-equivalent protons.
For a related compound, 3-buten-2-ol (B146109), the ¹H NMR spectrum shows a broad signal for the hydroxyl (OH) proton at approximately 1.5 ppm, which typically does not show coupling to other hydrogens. chegg.com The allylic proton in 3-buten-2-ol exhibits a four-bond coupling to the terminal vinyl hydrogens. chegg.com The integration of peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, aiding in the assignment of peaks to specific protons in the molecule. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 (CH₃-C=O) | 2.1 - 2.3 | s | - |
| H-1' (CH₃-CH₂-CH₂-) | 0.9 - 1.0 | t | ~7 |
| H-2' (-CH₂-CH₃) | 1.4 - 1.6 | sextet | ~7 |
| H-3' (-CH₂-C=) | 2.1 - 2.3 | t | ~7 |
| H-4a (=CH₂) | 5.7 - 5.9 | s | - |
| H-4b (=CH₂) | 5.9 - 6.1 | s | - |
Note: This is a predicted spectrum and actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For a similar compound, but-3-en-2-one, the ¹³C NMR spectrum shows a peak for the carbonyl carbon (C=O) just under 200 ppm. libretexts.org The two carbons of the carbon-carbon double bond (C=C) appear at approximately 137 and 129 ppm, while the methyl carbon gives a signal around 26 ppm. libretexts.orglibretexts.org The chemical shift of a carbon is influenced by the electronegativity of the atoms attached to it; for instance, a carbon attached to an oxygen atom will have a larger chemical shift. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) (Predicted) |
| C-1 (CH₃-C=O) | 25 - 30 |
| C-2 (C=O) | 198 - 203 |
| C-3 (C=C) | 145 - 150 |
| C-4 (=CH₂) | 125 - 130 |
| C-1' (CH₃-CH₂-CH₂-) | 13 - 15 |
| C-2' (-CH₂-CH₃) | 21 - 24 |
| C-3' (-CH₂-C=) | 30 - 35 |
Note: This is a predicted spectrum and actual experimental values may vary.
Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure. scribd.com
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edulibretexts.org It helps to identify adjacent protons in the propyl chain and the vinyl group of this compound.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu This technique is more sensitive than some other methods for observing such correlations. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons over two to three bonds, and sometimes four in conjugated systems. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. scribd.com
NOE (Nuclear Overhauser Effect) : NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded. libretexts.org This is crucial for determining the stereochemistry and conformation of molecules. For instance, it was used to determine the E/Z configuration of derivatives of 3-aryl-2-(benzothiazol-2'-ylthio) acrylonitrile. mdpi.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. The molecular weight of this compound is 112.17 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of volatile compounds like ketones. nih.gov The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. For example, the reaction of hydrogen sulphide with 3-buten-2-one has been studied using derivatization followed by analysis. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. athabascau.ca Different functional groups absorb IR radiation at characteristic frequencies. pressbooks.pub For this compound, the key characteristic absorptions would be:
C=O Stretch : A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a ketone. For instance, 2-hexanone (B1666271) shows a C=O stretch at 1716 cm⁻¹. pressbooks.pub
C=C Stretch : A medium intensity band around 1640-1680 cm⁻¹ indicates the presence of a carbon-carbon double bond.
C-H Stretches : Absorptions for sp² C-H bonds (from the vinyl group) are typically found just above 3000 cm⁻¹, while sp³ C-H bonds (from the propyl and methyl groups) absorb just below 3000 cm⁻¹. pressbooks.pub
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. ksu.edu.sa While this compound is a liquid at room temperature, its derivatives or complexes can often be crystallized. This technique provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. For example, the structures of various derivatives of butenone have been confirmed by X-ray crystallography. mdpi.comgoogleapis.comacs.org The Crystallography Open Database provides access to crystallographic data for a variety of compounds, including some related to 3-buten-2-one. ugr.es
Computational and Theoretical Chemistry Studies of 3 Propyl 3 Buten 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 3-propyl-3-buten-2-one, these methods can predict its geometry, electronic properties, and conformational landscape.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic structure and energetics of organic molecules. For this compound, DFT calculations, often using functionals like B3LYP, would be employed to determine key properties. researchgate.netacs.org
Key Applications of DFT:
Molecular Geometry Optimization: Predicting the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity.
Vibrational Frequencies: Simulating the infrared spectrum to help identify the molecule and confirm its structure.
Thermochemical Data: Estimating the enthalpy of formation and other thermodynamic properties. anl.gov
Studies on similar ketones, such as 2-butanone (B6335102) and its analogs, have utilized DFT to explore their potential energy surfaces and conformational preferences, providing a framework for how this compound could be analyzed. researchgate.net Research on the ozonolysis of a group of alkenes, including 3-methyl-3-buten-2-one, has also used group contribution values derived from theoretical calculations to estimate primary carbonyl yields, a method that could be extended to this compound. copernicus.org
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy than DFT, albeit at a greater computational expense. researchgate.net They are particularly valuable for conformational analysis and for accurately mapping reaction pathways.
For this compound, rotation around the single bonds would lead to various conformers. Ab initio calculations can precisely determine the relative energies of these conformers and the energy barriers separating them. For instance, studies on tetrahydro-1,3-oxazine have shown that ab initio methods can map complex interconversion pathways involving multiple minima and transition states. pleiades.online Similarly, research on other ketones has used MP2 to calculate potential energy surfaces and identify stable conformers. researchgate.net
When studying reaction paths, such as the addition of a radical to the double bond, high-level ab initio calculations are essential for obtaining accurate barrier heights and reaction energies. acs.orgacs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in detailing the step-by-step process of chemical reactions.
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. bath.ac.uk Identifying the geometry and energy of the transition state is crucial for understanding reaction rates and mechanisms. acs.org
For reactions involving this compound, such as its oxidation by hydroxyl radicals, computational methods would be used to locate the transition state structures for various possible pathways (e.g., addition to the double bond, hydrogen abstraction). acs.org The calculated energy of the transition state relative to the reactants gives the activation energy, a key parameter in chemical kinetics. acs.orgbath.ac.uk
A Potential Energy Surface (PES) is a multidimensional plot that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgyale.edu Mapping the PES allows chemists to visualize the entire landscape of a reaction, including reactants, products, intermediates, and the transition states connecting them. pythoninchemistry.orgyale.eduresearchgate.netosti.gov
For this compound, a PES could be constructed for its conformational changes or for a specific reaction. For example, a study on the reaction of the allyl radical with acetylene (B1199291) involved mapping the C5H7 potential energy surface to identify intermediates and transition states. researchgate.net Similarly, theoretical studies on the reactions of propyl radicals and the oxidation of related butene species have relied heavily on PES mapping to understand the complex reaction networks. acs.orgacs.orgresearchgate.net
Kinetic Parameter Determination through Theoretical Approaches
Theoretical methods can predict reaction rate constants, which quantify the speed of a chemical reaction. This is often achieved using Transition State Theory (TST) in conjunction with the parameters obtained from quantum chemical calculations. bath.ac.uk
By calculating the vibrational frequencies of the reactants and the transition state, one can compute the partition functions needed for TST calculations. bath.ac.uk This approach allows for the determination of rate coefficients over a range of temperatures and pressures. nih.govosti.gov
For example, theoretical kinetic analysis has been performed for the reaction of 3-methyl-2-butene-1-thiol (B196119) with OH radicals, yielding global rate coefficients. acs.orgnih.gov Similar methodologies could be applied to predict the atmospheric lifetime and reaction kinetics of this compound.
Eyring-Polanyi Theory Applications
The Eyring-Polanyi equation, a cornerstone of transition state theory, is fundamental in understanding the rates of chemical reactions. It provides a theoretical framework for calculating reaction rate constants based on the Gibbs free energy of activation (ΔG‡). The general form of the equation is:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
Where:
k is the rate constant
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
This theory is widely applied in computational chemistry to model reaction mechanisms and predict kinetic outcomes. However, a specific application of the Eyring-Polanyi theory to the reactions of this compound has not been documented in the available scientific literature. Such a study would be valuable for understanding its thermal decomposition, isomerization, or reactions with atmospheric oxidants.
Intermolecular Interactions and Reactivity Prediction
The prediction of a molecule's reactivity and its interactions with other molecules is a key area of computational chemistry. Techniques such as Density Functional Theory (DFT) and various molecular orbital theories are employed to understand the electronic structure and predict sites of electrophilic or nucleophilic attack. For a molecule like this compound, with its conjugated system and polar carbonyl group, these studies could reveal insights into its behavior in various chemical environments.
Key aspects that could be investigated include:
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for reaction.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions susceptible to interaction.
Non-covalent Interactions: Understanding the nature and strength of van der Waals forces, dipole-dipole interactions, and potential for hydrogen bonding is crucial for predicting physical properties and behavior in solution.
Although these computational methods are well-established, their specific application to predict the intermolecular interactions and reactivity of this compound has not been reported. Research in this area would be beneficial for applications ranging from materials science to atmospheric chemistry.
Environmental Photochemistry and Degradation Pathways of 3 Propyl 3 Buten 2 One
Gas-Phase Reactions with Atmospheric Oxidants
The dominant removal processes for 3-propyl-3-buten-2-one in the atmosphere during the daytime are initiated by reactions with hydroxyl radicals (OH) and ozone (O₃). These reactions are critical in determining the atmospheric lifetime of the compound and initiating the formation of secondary pollutants.
The reaction with the hydroxyl (OH) radical is typically the most significant atmospheric sink for unsaturated ketones. copernicus.org The mechanism for α,β-unsaturated ketones like this compound is expected to be dominated by the electrophilic addition of the OH radical to the carbon-carbon double bond. copernicus.org H-atom abstraction from the alkyl groups is considered a minor pathway. copernicus.org
The general mechanism proceeds as follows:
OH Addition: The OH radical adds to one of the carbons in the C=C double bond, with a preference for the terminal carbon due to steric hindrance and electronic effects. This forms a hydroxyl-substituted alkyl radical.
O₂ Addition: The resulting radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂).
Fate of the Peroxy Radical: In polluted environments, the RO₂ radical primarily reacts with nitric oxide (NO). This reaction can either form an alkoxy radical (RO) and nitrogen dioxide (NO₂) or combine to form a stable organonitrate (RONO₂). The alkoxy radical can undergo further decomposition or isomerization, leading to the formation of various smaller, oxygenated products.
While specific kinetic data for this compound is not available in the literature, the rate constants for similar unsaturated ketones provide an estimate of its reactivity. The presence of the double bond makes the reaction with OH radicals very fast, leading to a short atmospheric lifetime.
Table 1: OH Radical Reaction Rate Constants for Structurally Similar Unsaturated Ketones (at ~298 K)
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | copernicus.org |
| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | conicet.gov.ar |
| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | conicet.gov.ar |
| Methyl vinyl ketone (MVK) | (2.0 ± 0.2) × 10⁻¹¹ | copernicus.org |
Based on these analogs, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few hours, assuming a typical daytime average OH concentration.
The reaction with ozone (O₃) represents another significant degradation pathway for this compound, particularly during nighttime or in areas with high ozone concentrations. Ozonolysis involves the cleavage of the carbon-carbon double bond. wikipedia.org
The established mechanism for alkene ozonolysis, proposed by Criegee, involves several steps:
Formation of Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond to form an unstable primary ozonide (a molozonide). masterorganicchemistry.com
Decomposition: The primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI). masterorganicchemistry.combyjus.com
Formation of Secondary Ozonide: The carbonyl and the Criegee intermediate can recombine to form a more stable secondary ozonide. wikipedia.org
For this compound (CH₂=C(C₃H₇)C(=O)CH₃), the cleavage of the terminal double bond is expected to yield two primary carbonyl products:
Formaldehyde (B43269) (HCHO) from the =CH₂ moiety.
2,3-Hexanedione from the rest of the molecule.
The Criegee intermediate formed, [CH₃C(=O)C(C₃H₇)OO]•, can be stabilized or react with other atmospheric species like water vapor, SO₂, or NO₂, potentially forming hydroperoxides, sulfuric acid, or other compounds.
Formation of Secondary Atmospheric Species
The oxidation products of this compound, characterized by increased functionality and lower volatility compared to the parent compound, play a crucial role in the formation of secondary atmospheric pollutants.
Secondary organic aerosols are formed in the atmosphere when volatile organic compounds are oxidized to form low-volatility products that can partition from the gas phase to the particle phase. d-nb.info The oxidation of this compound through both OH-initiated and ozonolysis pathways generates multifunctional compounds such as dicarbonyls (e.g., 2,3-hexanedione), hydroxy ketones, and carboxylic acids. These products have significantly lower vapor pressures than this compound itself.
This reduction in volatility increases the likelihood that these products will condense onto pre-existing aerosol particles or participate in new particle formation, thereby contributing to the atmospheric SOA burden. nih.gov While specific SOA yield data for this compound are not available, studies on other unsaturated organic compounds demonstrate that their oxidation is a significant source of SOA. d-nb.inforesearchgate.net The formation of high-molecular-weight products through accretion reactions (e.g., oligomerization) of the primary oxidation products in the particle phase can further enhance SOA mass.
In environments with significant concentrations of nitrogen oxides (NOₓ = NO + NO₂), the atmospheric oxidation of this compound can lead to the formation of nitrogen-containing organic compounds.
The primary pathway involves the reaction of the peroxy radical (RO₂), formed after initial OH addition and O₂ uptake, with nitric oxide (NO). conicet.gov.ar This reaction has two main branches:
Alkoxy Radical Formation: RO₂ + NO → RO + NO₂
Organonitrate Formation: RO₂ + NO + M → RONO₂ + M
The branching ratio between these two channels is dependent on the structure of the RO₂ radical, temperature, and pressure. The formation of organonitrates effectively sequesters nitrogen oxides, influencing ozone chemistry.
Furthermore, acyl peroxy radicals, which can be formed from the subsequent degradation of the alkoxy radical, can react with NO₂ to form stable peroxyacyl nitrates (PANs). copernicus.org PANs are important atmospheric reservoirs of NOₓ and can be transported over long distances before thermally decomposing and releasing NOₓ in remote regions. nih.gov
Photolytic Degradation Processes
As a ketone, this compound can absorb solar radiation in the actinic region (λ > 290 nm), leading to its direct photolysis. oup.com For α,β-unsaturated ketones, the absorption of UV radiation can excite the molecule to a higher electronic state, which can then lead to dissociation. cdnsciencepub.comresearchgate.net
The most likely photolytic pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). nsf.gov For this compound, two primary α-cleavage pathways are possible:
Cleavage of the acetyl-carbon bond: CH₂=C(C₃H₇)C(=O)-CH₃ → CH₂=C(C₃H₇)Ċ=O (3-methylene-2-oxohexanoyl radical) + •CH₃ (methyl radical)
Cleavage of the carbon-carbon bond of the unsaturated chain: CH₂=C(C₃H₇)-C(=O)CH₃ → •C(C₃H₇)=CH₂ (1-propylvinyl radical) + CH₃Ċ=O (acetyl radical)
The resulting radicals will react further in the atmosphere, contributing to the radical pool and influencing ozone formation. The atmospheric importance of photolysis relative to oxidation by OH or O₃ depends on the compound's absorption cross-section, the quantum yield for dissociation, and the ambient concentrations of the oxidants. nih.gov For many ketones, photolysis is a significant, and sometimes dominant, atmospheric loss process. oup.com
Degradation in Aqueous and Terrestrial Environments
The environmental persistence and ultimate fate of this compound are dictated by a combination of biotic and abiotic degradation processes in both aquatic and terrestrial systems. As a volatile organic compound (VOC) and an α,β-unsaturated ketone, its degradation pathways are influenced by factors such as sunlight, the presence of radical species, microbial activity, and the physicochemical properties of the surrounding medium. Due to a lack of specific experimental data for this compound, the following sections will discuss the expected degradation pathways based on studies of structurally similar α,β-unsaturated ketones and other relevant organic compounds.
Degradation in Aqueous Environments
In aqueous environments, the primary degradation pathways for this compound are expected to be photolysis (direct and indirect) and, to a lesser extent, hydrolysis and biodegradation.
Photochemical Degradation:
Direct photolysis, the degradation of a molecule by direct absorption of sunlight, is a potential pathway for α,β-unsaturated ketones. However, indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), is often a more significant process in natural waters.
The reaction with hydroxyl radicals is anticipated to be a major removal mechanism for this compound in sunlit surface waters. The double bond in the molecule is particularly susceptible to attack by •OH radicals. Studies on analogous α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), have shown that photooxidation initiated by •OH radicals can lead to the formation of oligomers and smaller, more functionalized products like organic diacids. At lower concentrations, functionalization to form smaller carbonyls, dicarbonyls, and monoacids is expected to be the dominant pathway over oligomerization.
While specific quantum yields for the aqueous photolysis of this compound are not available, data for other α,β-unsaturated ketones suggest that the presence of the conjugated double bond can significantly decrease their environmental lifetime compared to their saturated counterparts.
Hydrolysis:
Hydrolysis is another potential abiotic degradation pathway. While α,β-unsaturated ketones can undergo hydrolysis, the rates are generally slow under neutral pH conditions. The reaction can be catalyzed by acids or bases. Under alkaline conditions (pH 11-13), the hydrolysis of α,β-unsaturated carbonyl compounds can be enhanced, leading to the formation of other carbonyl-containing compounds. However, under typical environmental pH ranges (6-9), hydrolysis is not expected to be a rapid degradation process for this compound.
Biodegradation:
Table 1: Estimated Environmental Fate Parameters for this compound in Aqueous Environments (Based on Analogous Compounds)
| Parameter | Estimated Value/Pathway | Basis for Estimation |
| Primary Degradation Pathway | Indirect Photolysis (Reaction with •OH radicals) | High reactivity of the C=C double bond towards •OH, as seen with other α,β-unsaturated ketones. |
| Secondary Degradation Pathway | Direct Photolysis, Biodegradation | General behavior of unsaturated ketones. |
| Minor Degradation Pathway | Hydrolysis | Generally slow for ketones at neutral environmental pH. |
| Key Photodegradation Products | Smaller organic acids, dicarbonyls, oligomers | Inferred from studies on methyl vinyl ketone (MVK). |
| Estimated Aquatic Half-life | Hours to days in sunlit surface waters | Based on the rapid photodegradation of other α,β-unsaturated ketones. |
Degradation in Terrestrial Environments
In soil and other terrestrial environments, the degradation of this compound will be governed by a combination of volatilization, sorption, and biodegradation.
Abiotic Degradation:
Abiotic degradation processes such as hydrolysis and photolysis on soil surfaces can occur. However, these are generally considered less significant than microbial degradation for volatile organic compounds that partition into the soil matrix. The extent of photolysis will be limited to the very top layer of soil exposed to sunlight.
Sorption:
The mobility and bioavailability of this compound in soil will be influenced by its sorption to soil organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. While a specific Koc for this compound is not available, its moderate water solubility suggests it may have some mobility in soil, but sorption to organic matter is also expected.
Biodegradation:
Biodegradation is expected to be the most significant degradation pathway for this compound in terrestrial environments. A wide variety of soil microorganisms, including bacteria of the genus Pseudomonas, are known to degrade ketones. These microorganisms can utilize ketones as a source of carbon and energy.
The biodegradation of ketones in soil can be a complex process, influenced by several factors:
Soil Type and Properties: Soil organic matter content, pH, and moisture content can all affect microbial activity and the bioavailability of the compound.
Microbial Population: The presence of a microbial community adapted to degrading similar compounds will enhance the degradation rate.
Co-contaminants: The presence of other organic compounds can either inhibit or enhance the biodegradation of this compound through mechanisms like competitive inhibition or co-metabolism.
The initial steps in the microbial degradation of α,β-unsaturated ketones may involve the reduction of the double bond or oxidation at various positions on the molecule, leading to intermediates that can enter central metabolic pathways.
Table 2: Factors Influencing the Terrestrial Degradation of this compound
| Factor | Influence on Degradation |
| Soil Organic Matter | High organic matter can increase sorption, potentially reducing bioavailability but also supporting a larger microbial population. |
| Soil pH | Affects microbial activity and the chemical state of potential degradation intermediates. |
| Moisture Content | Essential for microbial activity; both very dry and waterlogged conditions can inhibit degradation. |
| Oxygen Availability | Aerobic conditions are generally favorable for the complete biodegradation of ketones. |
| Microbial Community | The presence and diversity of ketone-degrading microorganisms are crucial for efficient removal. |
| Temperature | Influences both microbial activity and the volatility of the compound. |
Q & A
Basic Research Questions
Q. What are the standard protocols for molecular characterization of 3-propyl-3-buten-2-one, and how can structural ambiguities be resolved?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the ketone group (C=O) and propyl substituent. Compare chemical shifts with PubChem data for analogous α,β-unsaturated ketones (e.g., 3-methyl-4-phenyl-3-buten-2-one: δ~6.5–7.5 ppm for conjugated alkenes) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular formula (e.g., CHO) and fragmentation patterns.
- Computational Validation : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) to validate bond angles and dihedral angles against crystallographic data from EPA DSSTox .
Q. How can researchers design a synthesis route for this compound with minimal side products?
- Methodological Answer :
- Base-Catalyzed Aldol Condensation : React propanal with acetone in a basic medium (e.g., NaOH/ethanol). Monitor reaction kinetics via FT-IR to detect intermediate enolate formation.
- Purification : Use fractional distillation (boiling point ~120–130°C, estimated via Antoine equation) followed by silica gel chromatography (hexane:ethyl acetate = 4:1) .
- Yield Optimization : Apply a central composite design (CCD) to test variables (temperature, catalyst concentration) and minimize competing reactions like over-alkylation.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct parallel assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293, HepG2) with standardized protocols to control for batch effects.
- Mechanistic Validation : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on pathways like NF-κB or MAPK .
- Meta-Analysis : Aggregate data from TOXNET and PubMed using a random-effects model to quantify heterogeneity (I statistic) and identify outlier studies .
Q. How can computational models predict the environmental persistence of this compound, and what experimental validation is required?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN3 score) and prioritize lab testing for high-persistence predictions.
- Tropospheric Degradation : Simulate OH radical reactions via MOPAC2016 to calculate rate constants () and compare with monoterpene analogs (e.g., ~5 × 10 cm/molecule/s) .
- Field Validation : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) in controlled ecosystems to measure real-time VOC emissions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH°) of this compound?
- Methodological Answer :
- Calorimetric Replication : Use bomb calorimetry with <1% measurement error. Compare results with NIST Chemistry WebBook data for structurally similar ketones (e.g., 3-buten-2-one derivatives) .
- Error Source Identification : Perform sensitivity analysis on computational parameters (e.g., basis set size in Gaussian 16) to isolate methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
